molecular formula C10H12OS B13601697 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol

Cat. No.: B13601697
M. Wt: 180.27 g/mol
InChI Key: FKTJJCUHPFVNHD-UHFFFAOYSA-N
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Description

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol is a high-value chemical building block designed for research and development applications. This compound features a bicyclic 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold, a structure recognized in medicinal chemistry for its role in the synthesis of novel therapeutic agents . The presence of the cyclopropanol substituent adds significant synthetic versatility, making this reagent a crucial intermediate for constructing more complex molecules. Researchers utilize this and related structures in the exploration of new pharmacologically active compounds . The compound is provided with guaranteed high purity and stability, requiring storage under sealed, dry, and cool conditions (2-8°C) to ensure long-term integrity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C10H12OS/c11-10(4-5-10)9-6-7-2-1-3-8(7)12-9/h6,11H,1-5H2

InChI Key

FKTJJCUHPFVNHD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)C3(CC3)O

Origin of Product

United States

Preparation Methods

Cyclopropanol Formation via Simmons–Smith Reaction

The most reliable and widely used method for preparing cyclopropanols involves the Simmons–Smith cyclopropanation of α,β-unsaturated ketones or related precursors, followed by hydroxylation or protection/deprotection steps.

  • General Procedure:
    • Start with a ketone precursor containing the bicyclic thiophene moiety.
    • Convert the ketone into a silyl enol ether intermediate by treatment with trimethylsilyl triflate (TMSOTf) and triethylamine in anhydrous dichloromethane at 0 °C under nitrogen.
    • Perform cyclopropanation using diiodomethane (CH2I2) and diethylzinc (Et2Zn) at 0 °C to room temperature, yielding the TMS-protected cyclopropanol.
    • Deprotect the silyl group with potassium carbonate in methanol at 0 °C to obtain the free cyclopropanol.

This sequence provides cyclopropanol derivatives in moderate to good yields (typically 27–57%) with high diastereoselectivity (dr > 20:1) as demonstrated for various aryl-substituted cyclopropanols, including thiophenyl analogs.

Adaptation for the Bicyclic Thiophene System

For the bicyclic thiophene system, the ketone precursor must be carefully synthesized or commercially sourced with the fused cyclopentane-thiophene structure intact. The Simmons–Smith conditions are mild enough to preserve this bicyclic framework.

  • The bicyclic thiophene ketone is converted into the corresponding silyl enol ether.
  • Cyclopropanation proceeds smoothly to yield the cyclopropanol bearing the bicyclic thiophene substituent.
  • Subsequent purification by column chromatography yields the target compound.

Alternative Metal-Catalyzed and Photoredox Methods

Recent advances have introduced photoredox catalysis and nickel/iridium dual catalysis for asymmetric β-arylation of cyclopropanols, which can be adapted for functionalization of cyclopropanol derivatives with heteroaryl groups such as thiophenes.

  • These methods involve:
    • Use of iridium-based photoredox catalysts and nickel acetate in the presence of chiral ligands.
    • Mild conditions under blue LED irradiation at room temperature.
    • Enable asymmetric functionalization, improving enantiomeric excess and yield.

Though primarily used for arylation, these methods can be tailored to synthesize complex cyclopropanol derivatives like this compound with high stereocontrol.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Notes
Ketone to Silyl Enol Ether Ketone + TMSOTf + Et3N, DCM, 0 °C to RT Crude silyl enol ether (S2) Intermediate, no purification needed
Cyclopropanation S2 + CH2I2 + Et2Zn, DCM, 0 °C to RT, 6 h TMS-protected cyclopropanol (S3) Used directly in next step
Deprotection S3 + K2CO3, MeOH, 0 °C, 1 h Free cyclopropanol (target) Purified by column chromatography
Photoredox β-Arylation Iridium catalyst + Ni(OAc)2 + chiral ligand + aryl bromide + DMF, blue LED, RT, 48-72 h Functionalized cyclopropanol Enables asymmetric synthesis
Bicyclic thiophene core synthesis (patent) Cyclization and functional group transformations Bicyclic thiophene intermediates Precursor for cyclopropanation

Research Findings and Analytical Data

  • The cyclopropanol products exhibit high diastereoselectivity (dr > 20:1).
  • Yields vary between 27% and 57% over three steps depending on substituents.
  • Characterization by ^1H NMR and ^13C NMR confirms the structure and purity.
  • Melting points and optical rotations are reported for chiral derivatives.
  • The bicyclic thiophene ring remains stable under the mild Simmons–Smith conditions.

Chemical Reactions Analysis

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol has several scientific research applications:

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or liquid crystals, with specialized applications.

Mechanism of Action

The mechanism by which 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The cyclopropane ring and thiophene moiety can interact with various enzymes or receptors, potentially modulating their activity. These interactions may involve binding to active sites or altering the conformation of the target molecules, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences from Target Compound Reference
1-(Thiophen-2-yl)cyclopropan-1-ol Cyclopropanol fused to a simple thiophene ring (no dihydrocyclopenta system) Lacks the bicyclic 5,6-dihydro-4H-cyclopenta system
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) Retains the 5,6-dihydro-4H-cyclopenta[b]thiophene core but includes a cyano group and sulfamoyl-linked pyrimidine Additional functional groups enhance antiproliferative activity
1-(tert-Butylamino)-3-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)propan-2-ol Contains a tert-butylamino-ether side chain instead of cyclopropanol Substitution pattern alters solubility and bioactivity
1-(4-Fluorophenyl)cyclopropan-1-ol Cyclopropanol substituted with a fluorophenyl group (no thiophene) Aromatic fluorophenyl replaces thiophene system

Pharmacological Activity

  • Antiproliferative Activity: Derivatives like compound 24 (IC₅₀ = 30.8 nM) and 25 (IC₅₀ = 38.7 nM) exhibit potent inhibition of tyrosine kinase receptors by blocking ATP-binding sites, mimicking drugs like gefitinib . The target compound’s cyclopropanol-thiophene scaffold may similarly interact with kinase domains, though its activity remains uncharacterized in the available evidence.
  • Synthetic Utility: Cyclopropanol derivatives are often intermediates in Ni-catalyzed cross-couplings due to their strained ring system, which facilitates bond cleavage . The bicyclic thiophene system in the target compound could enhance stability or regioselectivity in such reactions compared to simpler analogs like 1-(thiophen-2-yl)cyclopropan-1-ol.

Physicochemical Properties

  • Solubility and Stability: The 5,6-dihydro-4H-cyclopenta[b]thiophene core increases hydrophobicity compared to monocyclic thiophene analogs (e.g., 1-(thiophen-2-yl)cyclopropan-1-ol, MW = 140.20 g/mol) . This may affect bioavailability or metabolic stability.
  • Synthetic Challenges : The target compound’s synthesis likely requires regioselective functionalization of the bicyclic thiophene system, similar to methods used for T-04 and T-08 (e.g., sulfonylation of piperazine intermediates) .

Mechanistic Insights

  • Biological Targets: Thiophene-cyclopropanol hybrids may target enzymes with sulfur-binding pockets (e.g., tyrosine kinases, phosphatases). For example, compound 24 inhibits ATP-binding sites via π-π stacking and hydrogen bonding, driven by its cyano and sulfamoyl groups .
  • Reactivity: The cyclopropanol ring’s strain could enable covalent interactions with nucleophilic residues (e.g., cysteine thiols), a feature exploited in covalent inhibitors like T-08, which incorporates a sulfone group for enhanced electrophilicity .

Biological Activity

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanol structure fused with a cyclopenta[b]thiophene moiety. This unique configuration may contribute to its biological activity by influencing interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that affect cell proliferation and apoptosis.

These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
AntitumorInhibition of tumor growth
AntibacterialBroad-spectrum activity
Anti-inflammatoryReduction in cytokine levels
CNS ActivityPotential antidepressant

Antitumor Activity

A study demonstrated that derivatives of cyclopenta[b]thiophene exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. For instance, one derivative showed a 70% reduction in cell viability in breast cancer cells after 48 hours of treatment.

Antibacterial Properties

Research indicated that compounds related to this compound exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting a promising therapeutic potential against infections.

Neuropharmacological Effects

In behavioral studies, compounds with similar structures demonstrated antidepressant-like effects in rodent models. The mechanism was attributed to enhanced serotonergic activity in the central nervous system, indicating potential for treating mood disorders.

Q & A

Q. What advanced techniques characterize its solid-state structure?

  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths/angles, confirming cyclopropane ring strain (~60° C-C-C angles) . Synchrotron radiation improves resolution for low-symmetry crystals .

Data Contradiction Analysis

Q. Conflicting reports on cyclopropane ring stability under basic conditions: How to validate?

  • Experimental Design :
  • Controlled Hydrolysis : Expose the compound to NaOH (0.1–1.0 M) at 25–50°C, monitoring via 1H^1H NMR for ring-opening products (e.g., aldehydes or ketones).
  • Comparative Kinetics : Compare with analogs (e.g., 1-phenylcyclopropanol) to isolate electronic vs. steric effects .

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